Octodrine Detected at 2.2× to 3.4× Higher Dose than 1,3-DMAA in Commercial Supplements: Implications for Reference Standard Concentration Selection
In a 2018 analytical survey of sports supplements, octodrine was detected at a dose of 72 ± 7.5 mg per serving, whereas 1,3-DMAA (a banned stimulant analog) was detected in the same product class at 24 ± 7.6 mg to 35 ± 11 mg per serving [1]. Octodrine was also compared against 1,4-DMAA, which was found at 21 ± 11 mg to 94 ± 48 mg per serving [1]. Additionally, the measured octodrine dose represents a 2.2× to 3.4× increase over the historical European pharmaceutical dose range of 8–33 mg [1].
| Evidence Dimension | Detected dose per serving in commercial sports/weight loss supplements |
|---|---|
| Target Compound Data | 72 ± 7.5 mg per serving |
| Comparator Or Baseline | 1,3-DMAA: 24 ± 7.6 mg to 35 ± 11 mg per serving; 1,4-DMAA: 21 ± 11 mg to 94 ± 48 mg per serving; European pharmaceutical dose: 8–33 mg |
| Quantified Difference | Octodrine dose is 2.1–3.0× higher than 1,3-DMAA; 2.2–3.4× higher than maximum European pharmaceutical dose |
| Conditions | Ultra-high-performance liquid chromatography mass spectrometry (UHPLC-MS) with reference standards, six supplement brands analyzed |
Why This Matters
This quantitative difference informs the required concentration range for analytical reference standards when developing detection methods for octodrine in complex matrices, as the expected exposure level significantly exceeds that of 1,3-DMAA.
- [1] Cohen PA, Travis JC, Keizers PHJ, Deuster P, Venhuis BJ. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). Clin Toxicol (Phila). 2018;56(6):421-426. View Source
